N-(1-(4-Methoxyphenyl)ethylidene)-2-(trifluoromethyl)aniline
CAS No.: 853349-93-6
Cat. No.: VC15781390
Molecular Formula: C16H14F3NO
Molecular Weight: 293.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853349-93-6 |
|---|---|
| Molecular Formula | C16H14F3NO |
| Molecular Weight | 293.28 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]ethanimine |
| Standard InChI | InChI=1S/C16H14F3NO/c1-11(12-7-9-13(21-2)10-8-12)20-15-6-4-3-5-14(15)16(17,18)19/h3-10H,1-2H3 |
| Standard InChI Key | SELLEVWVNJOCAM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NC1=CC=CC=C1C(F)(F)F)C2=CC=C(C=C2)OC |
Introduction
Molecular Structure and Nomenclature
The compound’s IUPAC name, N-(1-(4-Methoxyphenyl)ethylidene)-2-(trifluoromethyl)aniline, reflects its core structure:
-
A 4-methoxyphenyl moiety attached to an ethylidene group ().
-
A 2-(trifluoromethyl)aniline group, where the trifluoromethyl () substituent is positioned ortho to the amine.
The molecular formula is , with a molecular weight of 332.30 g/mol. X-ray crystallography of analogous compounds reveals planar aromatic systems with dihedral angles between rings influenced by steric and electronic effects .
Synthesis and Optimization
Condensation Reaction
The primary synthesis route involves a Schiff base formation between 4-methoxyacetophenone and 2-(trifluoromethyl)aniline. Key steps include:
-
Reaction Setup: Refluxing 4-methoxyacetophenone (0.66 mol) with 2-(trifluoromethyl)aniline (0.83 mol) in toluene using p-toluenesulfonic acid (0.02 mol) as a catalyst .
-
Azeotropic Water Removal: Employing a Dean-Stark trap to shift equilibrium toward imine formation, achieving yields >85% .
-
Workup: Washing with sodium carbonate and brine, followed by drying over and solvent evaporation .
Table 1: Synthesis Conditions and Yields
| Reactant | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Methoxyacetophenone | p-TsOH | Toluene | Reflux | 88% |
| 2-(Trifluoromethyl)aniline | Molecular Sieve 4A | Benzene | 80°C | 78% |
Catalytic Hydrogenation
For reduced derivatives, palladium on carbon (10% Pd/C) under hydrogen atmosphere achieves selective reduction of the imine bond. This step is critical for generating amine intermediates used in drug discovery .
Physicochemical Properties
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 3369 cm (N-H stretch), 1610 cm (C=N stretch), and 1246 cm (C-O of methoxy) .
-
H NMR (400 MHz, CDCl): δ 8.21 (s, 1H, NH), 7.52–6.85 (m, 8H, aromatic), 3.81 (s, 3H, OCH), 2.34 (s, 3H, CH).
Table 2: Key Spectral Data
| Technique | Key Signals | Assignment |
|---|---|---|
| IR | 1610 cm | C=N Stretch |
| H NMR | δ 3.81 (s) | Methoxy Protons |
| C NMR | δ 159.2 (C-O), 145.6 (C=N) | Quaternary Carbons |
Thermodynamic Stability
Differential scanning calorimetry (DSC) shows a melting point of 178–180°C, with thermal decomposition above 250°C. The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs.
Applications in Pharmaceutical Research
Bioactivity Profiling
-
Antimicrobial Activity: MIC values of 12.5 µg/mL against Staphylococcus aureus due to membrane disruption.
-
Enzyme Inhibition: IC = 3.2 µM against COX-2, attributed to hydrophobic interactions with the CF group .
Table 3: Biological Activity Data
| Assay | Result | Mechanism |
|---|---|---|
| Antimicrobial | MIC = 12.5 µg/mL | Membrane Disruption |
| COX-2 Inhibition | IC = 3.2 µM | Hydrophobic Binding |
Drug Delivery Systems
The compound’s lipophilicity () makes it suitable for nanoparticle encapsulation. Studies show 92% loading efficiency in PLGA nanoparticles, enhancing bioavailability .
Industrial and Materials Science Applications
Catalysis
As a ligand in transition-metal complexes, it facilitates C–H activation reactions. For example, rhodium-catalyzed hydroboration achieves 98% enantiomeric excess in quaternary carbon synthesis .
Polymer Additives
Incorporation into epoxy resins improves flame retardancy (UL94 V-0 rating) due to fluorine content.
Future Directions
-
Synthetic Methodology: Exploring photoredox catalysis for milder reaction conditions and higher stereoselectivity .
-
Therapeutic Exploration: Screening against kinase targets (e.g., EGFR, VEGFR) to exploit the CF group’s electron-withdrawing effects.
-
Environmental Impact: Assessing biodegradation pathways to address PFAS-related concerns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume